3-(4-Trifluoromethylphenyl)phenol

Descripción general

Descripción

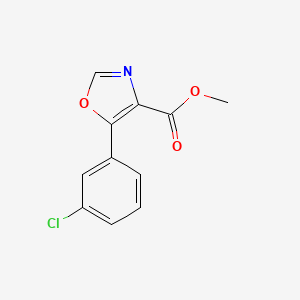

3-(4-Trifluoromethylphenyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite . It is also used in the synthesis of polymers and monomers .

Synthesis Analysis

Phenolic compounds, such as 3-(4-Trifluoromethylphenyl)phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The synthesis of these compounds involves methods of their synthetic elaboration in the laboratory . A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .

Molecular Structure Analysis

The molecular formula of 3-(4-Trifluoromethylphenyl)phenol is C7H5F3O . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Aplicaciones Científicas De Investigación

High Thermal Stability and Solubility in Polyethers

A study by Liu et al. (2004) described the synthesis of a bisphenol derivative and its application in the production of aromatic polyethers. These polymers demonstrated high thermal stability, with temperatures at a 5% weight loss above 516°C in the air. The introduction of bulky pendant groups improved the solubility of these polyethers, making them potentially useful in high-performance material applications (Liu et al., 2004).

Role in Proton-Coupled Electron Transfer

Rhile and Mayer (2004) investigated the oxidation of a hydrogen-bonded phenol, leading to the formation of a phenoxyl radical. This study contributes to the understanding of proton-coupled electron transfer (PCET) mechanisms, which are relevant in a variety of chemical and biological processes (Rhile & Mayer, 2004).

Applications in Electrochemical Technologies

Kamiloğlu et al. (2018) synthesized new compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, leading to novel phthalocyanines. These compounds showed potential in electrochemical technologies, indicating possible applications in fields like energy storage and conversion (Kamiloğlu et al., 2018).

Renewable Building Block for Benzoxazine

Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound, as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation. This research suggests the potential of using phenolic compounds derived from 3-(4-Trifluoromethylphenyl)phenol in creating bio-based polymers (Trejo-Machin et al., 2017).

Improved Synthesis for Medicinal and Pesticidal Intermediates

Zhang Zhi-hai (2010) focused on the improved synthesis of 3-Trifluoromethyl phenol, highlighting its significance as an intermediate in the production of medicines and pesticides. The optimized synthesis process could enhance the yield and purity, benefiting pharmaceutical and agricultural industries (Zhang Zhi-hai, 2010).

Photocatalysis in Perfluorinated Compounds

Maruo et al. (1992) investigated the photocatalytic activities of perfluorinated oligo(p-phenylene)s for photoreduction of water and photooxidation of benzene to phenol. This research provides insights into the use of fluorinated compounds, including derivatives of 3-(4-Trifluoromethylphenyl)phenol, in photocatalytic processes (Maruo et al., 1992).

Safety And Hazards

When handling 3-(4-Trifluoromethylphenyl)phenol, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, provide appropriate exhaust ventilation at places where dust is formed, and keep away from sources of ignition .

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXVFQXBMAXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622080 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Trifluoromethylphenyl)phenol | |

CAS RN |

365426-93-3 | |

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365426-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)

![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)

![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)